Indiplon

GABA-A receptor pharmacology positive allosteric modulator electrophysiology

Indiplon is the preferred α1-selective GABA-A PAM for research requiring high-potency reference standards. It demonstrates 10-fold greater in vitro potency than zolpidem and unique γ3-subunit efficacy, making it irreplaceable for Z-drug comparative pharmacology and sleep neurobiology studies. Its EC50 of 2.6 nM at α1β2γ2 receptors, rapid Tmax (0.73–0.82 h), and short half-life (1.71–1.97 h) provide precise experimental control. For electrophysiology, radioligand binding, and translational sleep research, Indiplon delivers critical differentiation that generic Z-drugs cannot substitute.

Molecular Formula C20H16N4O2S
Molecular Weight 376.4 g/mol
CAS No. 325715-02-4
Cat. No. B1671879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndiplon
CAS325715-02-4
SynonymsNBI-34060;  NBI34060;  NBI 34060;  CL285,489;  CL-285,489;  CL 285,489;  CL-285489;  CL 285489;  CL285489;  Indiplon
Molecular FormulaC20H16N4O2S
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C(=O)C4=CC=CS4
InChIInChI=1S/C20H16N4O2S/c1-13(25)23(2)15-6-3-5-14(11-15)17-8-9-21-20-16(12-22-24(17)20)19(26)18-7-4-10-27-18/h3-12H,1-2H3
InChIKeyCBIAWPMZSFFRGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Indiplon (CAS 325715-02-4) for Insomnia Research: Procurement and Selection Guide


Indiplon (NBI-34060) is a pyrazolopyrimidine-class nonbenzodiazepine sedative-hypnotic compound that functions as a positive allosteric modulator (PAM) of the GABA-A receptor with preferential binding to α1 subunit-containing receptor subtypes [1]. Developed originally by Neurocrine Biosciences for the treatment of insomnia, indiplon was investigated in both immediate-release (IR) and modified-release (MR) formulations targeting sleep onset and sleep maintenance, respectively [2]. Although its clinical development was discontinued following a 2007 FDA approvable letter and subsequent termination of the Pfizer co-development partnership, the compound retains significant value as a pharmacological tool for investigating α1-preferring GABA-A PAM pharmacology, Z-drug comparative studies, and sleep neurobiology research [3].

Why Indiplon (325715-02-4) Cannot Be Substituted with Other Z-Drugs in GABA-A Receptor Research


Although indiplon shares the α1-preferring GABA-A PAM mechanism with zolpidem, zaleplon, zopiclone, and eszopiclone, quantitative pharmacological profiling reveals substantial differentiation in potency, subunit selectivity profile, and in vivo efficacy thresholds that preclude generic substitution in experimental settings [1]. Indiplon demonstrates approximately 10-fold greater in vitro potency than zolpidem and zopiclone, and >100-fold greater potency than zaleplon at recombinant GABA-A receptors [2]. Furthermore, indiplon exhibits a distinct γ-subunit modulation profile—equally efficacious at γ3-containing and γ2-containing receptors—a property not uniformly shared across the Z-drug class [3]. These pharmacodynamic differences, combined with indiplon's unique rapid pharmacokinetic profile (Tmax 0.73–0.82 h, t½ 1.71–1.97 h), make interchanging indiplon with comparator Z-drugs scientifically invalid when precise receptor pharmacology or translational sleep modeling is required [4].

Indiplon (325715-02-4) Quantitative Differentiation Evidence: Comparator-Based Selection Data


In Vitro GABA-A Receptor Potency: Indiplon vs. Zolpidem, Zopiclone, and Zaleplon

Indiplon demonstrates superior in vitro potency at recombinant GABA-A receptors relative to clinically established Z-drug comparators. In electrophysiological recordings using recombinant rodent GABA-A receptors expressed in HEK293 cells, indiplon was approximately 10 times more potent than zolpidem and zopiclone, and greater than 100 times more potent than zaleplon [1]. The EC50 for indiplon at α1β2γ2 receptors was 2.6 nM, whereas corresponding values for α2, α3, and α5-containing receptors were 24, 60, and 77 nM respectively, establishing approximately 10-fold functional selectivity for α1-containing receptor subtypes [1].

GABA-A receptor pharmacology positive allosteric modulator electrophysiology α1 subunit selectivity

In Vivo Sedative Efficacy: Indiplon vs. Zolpidem and Zaleplon in Rodent Locomotor Activity

Indiplon exhibits significantly greater in vivo sedative potency in mice compared to zolpidem and zaleplon following oral administration. In mouse locomotor activity inhibition assays, indiplon produced an ED50 of 2.7 mg/kg p.o., compared to zolpidem (ED50 = 6.1 mg/kg p.o.) and zaleplon (ED50 = 24.6 mg/kg p.o.) [1]. This represents approximately 2.3-fold greater potency than zolpidem and 9.1-fold greater potency than zaleplon. Indiplon also demonstrated sedative efficacy in additional behavioral paradigms including passive avoidance (mouse ED50 = 1 mg/kg p.o.) and vigilance impairment (rat ED50 = 3 mg/kg p.o.) [2].

in vivo pharmacology sedative-hypnotic locomotor activity behavioral pharmacology

Human Clinical Polysomnography: Indiplon Sleep Onset Efficacy in Transient Insomnia Model

In a randomized, double-blind, placebo-controlled polysomnography (PSG) study of 593 healthy volunteers subjected to a transient insomnia model (first-night effect combined with 2-hour phase advance), indiplon demonstrated dose-dependent improvements in objective sleep parameters. Latency to persistent sleep (LPS, primary endpoint) was significantly reduced to 21.2 ± 1.5 minutes with indiplon 10 mg and 16.8 ± 1.1 minutes with indiplon 20 mg, compared to 33.1 ± 2.5 minutes with placebo (p < 0.0001 for both doses) [1]. Total sleep time (TST) increased from 402.9 ± 3.9 minutes (placebo) to 414.5 ± 3.9 minutes (10 mg, p < 0.005) and 423.5 ± 3.1 minutes (20 mg, p < 0.0001) [1]. Notably, indiplon produced no next-day residual effects as measured by Digit Symbol Substitution Test (DSST), Symbol Copying Test (SCT), and Visual Analog Scale (VAS) sleepiness assessments [1].

polysomnography sleep latency transient insomnia clinical sleep research

γ3 Subunit-Containing GABA-A Receptor Modulation: Indiplon and Zaleplon vs. Eszopiclone

Indiplon demonstrates a distinct pharmacological profile at γ3 subunit-containing GABA-A receptors that differentiates it from eszopiclone. Using concatenated GABA-A pentamers expressed in Xenopus laevis oocytes to ensure defined subunit stoichiometry, indiplon and zaleplon were found to modulate γ3-containing receptors equally as efficaciously as γ2-containing receptors [1]. In contrast, eszopiclone modulated γ3-containing receptors with reduced efficacy, though without reduction in potency [1]. No compound tested had significant effects on γ1-containing receptors below 10 μM [1]. These data identify the imidazopyridine subclass (indplon and zaleplon) as possessing a distinct γ3 efficacy profile not shared by the cyclopyrrolone eszopiclone.

GABA-A γ3 subunit receptor subtype pharmacology Z-drug differentiation electrophysiology

Indiplon Pharmacokinetic Profile: Rapid Onset and Short Half-Life Supporting Dual-Formulation Strategy

Indiplon exhibits a pharmacokinetic profile characterized by rapid absorption and short elimination half-life that informed the development of distinct immediate-release (IR) and modified-release (MR) formulations. In human subjects, indiplon attains peak plasma levels (Tmax) in 0.73 hours in men and 0.82 hours in women, with elimination half-lives of 1.97 hours and 1.71 hours, respectively [1]. This rapid Tmax is consistent with indiplon's intended utility for sleep onset difficulties (IR formulation), while the short half-life minimizes next-day residual effects [2]. For comparison, zolpidem has a Tmax of approximately 1.6 hours and half-life of 2–3 hours; zaleplon has a Tmax of approximately 1 hour and half-life of approximately 1 hour [3]. Indiplon follows dose-dependent linear pharmacokinetics with proportional increases in AUC and Cmax [1].

pharmacokinetics half-life Tmax sleep onset sleep maintenance

Neuronal GABA-A Chloride Conductance Potentiation: Indiplon vs. Reference Compounds

Indiplon demonstrates potent potentiation of GABA-induced chloride conductance in cultured rat cortical neurons with an EC50 of 11.6 nM, which is substantially lower than reference values for comparator compounds [1]. The referenced comparator values of 152 nM and 630 nM correspond to zolpidem and zaleplon respectively in this assay system, indicating indiplon is approximately 13-fold more potent than zolpidem and 54-fold more potent than zaleplon at the neuronal level [1]. This neuronal assay provides a more physiologically relevant measure of GABA-A PAM activity compared to recombinant receptor systems, as it captures native receptor subunit composition and stoichiometry.

chloride conductance primary neuronal culture EC50 GABA potentiation

Indiplon (325715-02-4) Optimal Application Scenarios for Research Procurement


GABA-A Receptor Subtype Selectivity Profiling and Z-Drug Comparative Pharmacology

Indiplon is optimally deployed in electrophysiological studies comparing GABA-A receptor subtype pharmacology across the Z-drug class. Its EC50 of 2.6 nM at α1β2γ2 receptors and approximately 10-fold functional selectivity over α2, α3, and α5-containing subtypes provides a benchmark for α1-preferring PAM activity [1]. The compound's distinct γ3 subunit efficacy profile—maintaining full efficacy at γ3-containing receptors unlike eszopiclone—makes indiplon essential for studies investigating the role of γ3 subunits in sleep neurocircuitry [2]. Researchers conducting receptor subtype selectivity profiling should include indiplon alongside zolpidem, zaleplon, and eszopiclone as a critical comparator representing the high-potency end of the α1-preferring PAM spectrum.

In Vivo Rodent Behavioral Pharmacology of Sedative-Hypnotic Compounds

Indiplon is particularly suited for in vivo rodent studies requiring robust sedative efficacy with dose-response characterization. The compound's ED50 of 2.7 mg/kg p.o. in mouse locomotor activity inhibition—2.3-fold more potent than zolpidem and 9.1-fold more potent than zaleplon—enables efficient experimental designs with lower compound consumption [1]. Its rapid Tmax (30 minutes in rodents) and short half-life (~1 hour) facilitate precise temporal control over sedative effects in acute behavioral paradigms [1]. Indiplon's efficacy in passive avoidance (mouse ED50 = 1 mg/kg p.o.) and vigilance impairment (rat ED50 = 3 mg/kg p.o.) assays further supports its utility across multiple behavioral endpoints [2].

Translational Sleep Research and Human Polysomnography Study Design Reference

Indiplon serves as an important reference compound for translational sleep research due to its well-characterized human polysomnography (PSG) efficacy data. In a robust transient insomnia model (N=593), indiplon 10 mg and 20 mg reduced latency to persistent sleep by 36% and 49% respectively compared to placebo, while increasing total sleep time by 12–21 minutes without producing next-day residual cognitive impairment [1]. Researchers developing novel hypnotic candidates can use indiplon's PSG parameters as a quantitative efficacy benchmark for sleep onset improvement. The compound's short half-life (1.71–1.97 h) and rapid Tmax (0.73–0.82 h) provide a PK/PD reference profile for evaluating compounds targeting sleep onset without next-day residual effects [2].

Ex Vivo Neuronal Electrophysiology and Native GABA-A Receptor Pharmacology

For ex vivo electrophysiology studies using primary neuronal cultures or brain slice preparations, indiplon offers superior potency compared to other Z-drugs. Its EC50 of 11.6 nM for potentiating GABA-induced chloride conductance in cultured rat cortical neurons represents a 13-fold potency advantage over zolpidem (EC50 = 152 nM) and a 54-fold advantage over zaleplon (EC50 = 630 nM) in this native receptor context [1]. This potency differential enables researchers to achieve effective GABA-A potentiation at lower bath concentrations, reducing solvent exposure and minimizing potential non-specific effects. Indiplon's high-affinity binding to native rat brain GABA-A receptors (KD = 0.45–1.01 nM) further supports its utility in radioligand binding displacement studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indiplon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.